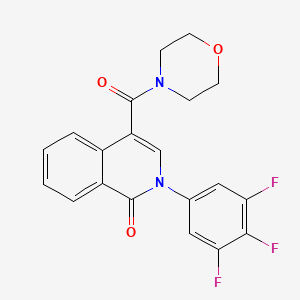![molecular formula C21H20FNO3 B11151002 9-[2-(4-fluorophenyl)ethyl]-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11151002.png)
9-[2-(4-fluorophenyl)ethyl]-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones . It’s a complex heterocyclic structure with a fused chromene and oxazinone ring system. Let’s break it down:
Chromene Ring: The chromene ring (also known as benzopyran) is a six-membered ring fused to a benzene ring. It imparts aromatic properties.
Oxazinone Ring: The oxazinone ring contains an oxygen and a nitrogen atom in a five-membered ring.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps
Starting Material: Begin with a suitable precursor, often a substituted phenol or an aromatic aldehyde.
Condensation Reaction: React the starting material with an appropriate amine (such as 4-fluorobenzylamine) to form the oxazinone ring.
Chromene Formation: Introduce the chromene moiety through cyclization reactions. Various strategies exist, including acid-catalyzed cyclizations or base-promoted reactions.
Purification and Isolation: Purify the compound using chromatography or recrystallization.
Industrial Production: While industrial-scale production details are proprietary, laboratories typically follow similar synthetic routes on a larger scale.
Chemical Reactions Analysis
This compound can undergo various reactions:
Oxidation: Oxidation of the phenyl group or the chromene ring.
Reduction: Reduction of the oxazinone ring or other functional groups.
Substitution: Substitution reactions at the phenyl or chromene positions.
Ring Opening: Cleavage of the oxazinone ring.
Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).
Scientific Research Applications
Researchers explore this compound’s potential in various fields:
Medicine: Investigate its pharmacological properties, such as anti-inflammatory, antitumor, or antimicrobial effects.
Chemistry: Use it as a building block for more complex molecules.
Industry: Explore applications in materials science or catalysis.
Mechanism of Action
The compound likely interacts with specific molecular targets, affecting cellular pathways. Detailed studies are needed to elucidate its mechanism.
Comparison with Similar Compounds
and 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile . Each compound has unique features, making them valuable in different contexts.
Properties
Molecular Formula |
C21H20FNO3 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
9-[2-(4-fluorophenyl)ethyl]-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C21H20FNO3/c1-13-14(2)21(24)26-20-17(13)7-8-19-18(20)11-23(12-25-19)10-9-15-3-5-16(22)6-4-15/h3-8H,9-12H2,1-2H3 |
InChI Key |
YLNOALUODOUFGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CCC4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(4-chlorobenzyl)oxy]-6-ethyl-4-phenyl-2H-chromen-2-one](/img/structure/B11150930.png)

![3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B11150934.png)
![2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(1H-indol-5-yl)acetamide](/img/structure/B11150936.png)
methanone](/img/structure/B11150942.png)
![N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-D-leucine](/img/structure/B11150958.png)
![N-[6-({[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}amino)hexanoyl]-L-valine](/img/structure/B11150967.png)

![N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline](/img/structure/B11150981.png)

![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2R)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate](/img/structure/B11150992.png)
![4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B11151008.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B11151009.png)
![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B11151014.png)
